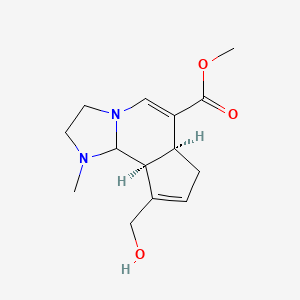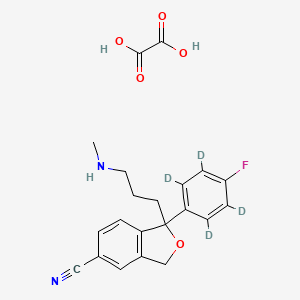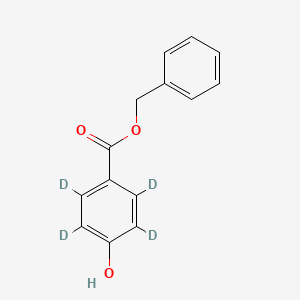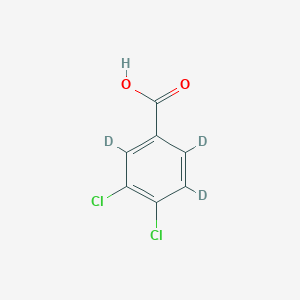
H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). It is primarily used in medical treatments, particularly for prostate cancer and endometriosis. This compound mimics the natural hormone’s function, regulating the release of gonadotropins from the pituitary gland .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow synthesis methods have been developed to enhance efficiency and yield. These methods involve the use of microreactors, allowing for precise control of reaction conditions and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions: H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt undergoes various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various protecting groups and coupling reagents are used during synthesis.
Major Products: The major products formed from these reactions include modified peptides with altered biological activity or stability .
Applications De Recherche Scientifique
H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone release and its effects on cellular processes.
Medicine: Clinically used to treat hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Employed in the development of peptide-based therapeutics and diagnostic tools
Mécanisme D'action
The compound exerts its effects by binding to the LHRH receptors in the pituitary gland. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the production of sex hormones. The molecular targets include the LHRH receptors and the downstream signaling pathways involved in hormone release .
Comparaison Avec Des Composés Similaires
Triptorelin: Another LHRH analog used for similar medical applications.
Leuprorelin: Used in the treatment of hormone-dependent cancers and conditions.
Goserelin: Another analog with similar therapeutic uses
Uniqueness: H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt is unique due to its specific sequence and modifications, which confer distinct biological activity and stability compared to other LHRH analogs .
Propriétés
Formule moléculaire |
C58H82N14O12 |
|---|---|
Poids moléculaire |
1167.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H82N14O12/c1-6-61-57(83)48-14-10-22-72(48)58(84)41(13-9-21-59)65-51(77)42(23-32(2)3)66-52(78)43(24-33(4)5)67-53(79)44(25-34-15-17-37(74)18-16-34)68-56(82)47(30-73)71-54(80)45(26-35-28-62-39-12-8-7-11-38(35)39)69-55(81)46(27-36-29-60-31-63-36)70-50(76)40-19-20-49(75)64-40/h7-8,11-12,15-18,28-29,31-33,40-48,62,73-74H,6,9-10,13-14,19-27,30,59H2,1-5H3,(H,60,63)(H,61,83)(H,64,75)(H,65,77)(H,66,78)(H,67,79)(H,68,82)(H,69,81)(H,70,76)(H,71,80)/t40-,41-,42-,43+,44-,45-,46-,47-,48-/m0/s1 |
Clé InChI |
KRCQJOYGKXUSST-LIJARHBVSA-N |
SMILES isomérique |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES canonique |
CCNC(=O)C1CCCN1C(=O)C(CCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)

![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)

